molecular formula C18H20N3NaO2S B1262013 (+-)-2-((4-Methoxy-6,7,8,9-tetrahydro-5H-cyclohepta(b)pyridin-9-yl)sulfinyl)-1H-benzimidazole sodium salt CAS No. 137927-14-1

(+-)-2-((4-Methoxy-6,7,8,9-tetrahydro-5H-cyclohepta(b)pyridin-9-yl)sulfinyl)-1H-benzimidazole sodium salt

Katalognummer: B1262013
CAS-Nummer: 137927-14-1
Molekulargewicht: 365.4 g/mol
InChI-Schlüssel: IPAJARTUAXFVLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Discovery and Development History

The development of (+-)-2-((4-Methoxy-6,7,8,9-tetrahydro-5H-cyclohepta(b)pyridin-9-yl)sulfinyl)-1H-benzimidazole sodium salt emerged from decades of systematic research into benzimidazole-based gastric acid inhibitors. The historical foundation for this compound can be traced to pioneering work conducted in the 1960s, when Fort and colleagues, along with Sachs and Hirschowitz, first described potassium-stimulated phosphatase activity in gastric mucosa. This early biochemical research revealed the presence of a potassium-dependent adenosine triphosphatase that acidifies vesicular compartments in canine gastric mucosa, subsequently attributed to an electroneutral hydrogen/potassium exchange mechanism.

The systematic development of benzimidazole derivatives as gastric acid inhibitors gained significant momentum in 1981 when Fellenius and colleagues demonstrated that substituted benzimidazole compounds could inhibit hydrogen/potassium adenosine triphosphatase and suppress gastric acid secretion. This landmark discovery led directly to the development of omeprazole, establishing the conceptual framework for an entirely new class of therapeutic agents. The success of omeprazole, with its fundamental structural elements consisting of a pyridine ring, methylene sulfoxide group, and benzimidazole ring, provided the template for subsequent chemical modifications and improvements.

TY-11345, as the compound became known during its development phase, represents a significant advancement in this evolutionary process. Research conducted by Yamaguchi and colleagues in the early 1990s demonstrated that this newly synthesized proton pump inhibitor exhibited potent antisecretory effects and markedly prevented gastric and duodenal mucosal lesions in experimental animals. The compound was specifically designed to address limitations observed with existing benzimidazole derivatives, incorporating a cycloheptenopyridine ring structure that distinguished it from previous compounds in this class. Studies revealed that TY-11345 demonstrated inhibitory effects on hydrogen/potassium adenosine triphosphatase activity that were three times more potent compared to omeprazole in vitro conditions.

The development timeline shows that by 1992-1993, comprehensive biochemical and pharmacological characterization of TY-11345 had been completed, with research confirming its transformation into an active sulfenamide form under acidic conditions, similar to other benzimidazole-based proton pump inhibitors. Nuclear magnetic resonance studies provided confirmation of this acid-catalyzed transformation, supporting the proposed mechanism of action whereby the compound becomes activated in the acidic environment of gastric parietal cells.

Position in Benzimidazole-Based Research

The synthesis and development of this compound represents a significant milestone in the broader field of benzimidazole-sulfonyl derivative research. Benzimidazole compounds have garnered extensive attention from medicinal chemists and biologists due to their remarkable pharmacological properties and diverse biological activities. The benzimidazole core structure, consisting of a benzene ring fused to an imidazole ring at the 4,5-position to form a bicyclic ring system, has proven to be an excellent scaffold for pharmaceutical development due to its stability and minimal toxicity properties.

Within the context of benzimidazole-sulfonyl hybrid compounds, various synthesis methodologies have been developed to prepare derivatives with enhanced biological activities. The traditional approach to benzimidazole synthesis involves condensation reactions of ortho-phenylenediamine with carboxylic acids in the presence of acid catalysts, though alternative methods utilizing specific carbonyl compounds such as aldehydes, ketones, esters, amides, acid anhydrides, and acid chlorides have also been employed. The preparation of benzimidazole-sulfonyl derivatives typically involves reactions between benzimidazole scaffolds and sulfonamide derivatives under standard reaction conditions.

TY-11345 occupies a unique position within this research landscape due to its incorporation of a cycloheptenopyridine ring system, which represents a departure from the more common pyridine ring structures found in related compounds such as omeprazole, lansoprazole, and pantoprazole. This structural modification was designed to optimize the degree of nucleophilicity of the pyridine nitrogen, which is critical for the formation of the sulfenamide intermediate that serves as the active molecular species. Research has demonstrated that factors such as steric effects, pKa values, and the degree of nucleophilicity are optimal for the antiulcer activity of benzimidazole derivatives.

The compound's development also reflects broader trends in benzimidazole research, where systematic structural modifications have been pursued to improve stability, bioavailability, and biological activity. Historical examples include the synthesis of various benzimidazole derivatives in 1990 with substitutions of fluorine, propylene, tetrahydroquinoline, and cyclized compounds, which resulted in enhanced stability and significant biological activity. The introduction of rigid ring systems with benzimidazole cores and their conversion to biologically active sulfenamides in acidic environments has become a recurring theme in this field.

Nomenclature and Chemical Identification

The systematic nomenclature and chemical identification of this compound reflects the compound's complex structural features and multiple recognized naming conventions. The compound is identified by several Chemical Abstracts Service registry numbers, depending on the specific form and stereochemistry being referenced. The free base form of the compound is assigned Chemical Abstracts Service number 137927-14-1, while the sodium salt form carries the identifier 157564-11-9.

In pharmaceutical and research literature, the compound is commonly referred to by its developmental designation TY-11345, a nomenclature that originated during its initial synthesis and characterization phases. The International Union of Pure and Applied Chemistry systematic name for the compound is (+-)-2-[(4-methoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl)sulfinyl]-1H-benzimidazole sodium salt, which precisely describes the structural components and their spatial arrangements. Alternative nomenclature includes the designation as nepaprazole sodium, reflecting its classification within the "prazole" family of proton pump inhibitors.

The molecular formula for the sodium salt form is documented as C18H18N3NaO2S, with a corresponding molecular weight of 363.41 grams per mole. For the free base form, the molecular formula is C18H19N3O2S with a molecular weight of 341.427 grams per mole. These formulaic representations account for the presence of the sodium cation in the salt form and reflect the precise atomic composition of the compound.

Table 1: Chemical Identification Parameters

Parameter Sodium Salt Form Free Base Form
Chemical Abstracts Service Number 157564-11-9 137927-14-1
Molecular Formula C18H18N3NaO2S C18H19N3O2S
Molecular Weight (g/mol) 363.41 341.427
Common Name TY-11345 sodium salt TY-11345 free base
Generic Name Nepaprazole sodium Nepaprazole

The stereochemical designation (+-) indicates that the compound exists as a racemic mixture, containing equal proportions of both enantiomeric forms. This racemic nature is significant from both synthetic and pharmacological perspectives, as the two enantiomers may exhibit different biological activities and pharmacokinetic properties. The specific stereochemistry centers are located at positions that influence the compound's interaction with target enzymes and its overall pharmacological profile.

Structural synonyms for the compound include multiple variations in naming conventions that reflect different approaches to describing the cycloheptenopyridine ring system. These include designations such as 9-(1H-benzimidazol-2-ylsulfinyl)-4-methoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine and 5H-Cyclohepta[b]pyridine, 9-(1H-benzimidazol-2-ylsulfinyl)-6,7,8,9-tetrahydro-4-methoxy-. The variety in nomenclature reflects the compound's unique structural features and the different conventions employed by various chemical databases and research institutions.

Eigenschaften

CAS-Nummer

137927-14-1

Molekularformel

C18H20N3NaO2S

Molekulargewicht

365.4 g/mol

IUPAC-Name

sodium;9-(1H-benzimidazol-2-ylsulfinyl)-4-methoxy-2,5,6,7,8,9-hexahydrocyclohepta[b]pyridin-1-ide

InChI

InChI=1S/C18H20N3O2S.Na/c1-23-15-10-11-19-17-12(15)6-2-5-9-16(17)24(22)18-20-13-7-3-4-8-14(13)21-18;/h3-4,7-8,10,16H,2,5-6,9,11H2,1H3,(H,20,21);/q-1;+1

InChI-Schlüssel

IPAJARTUAXFVLF-UHFFFAOYSA-N

SMILES

COC1=CC[N-]C2=C1CCCCC2S(=O)C3=NC4=CC=CC=C4N3.[Na+]

Kanonische SMILES

COC1=CC[N-]C2=C1CCCCC2S(=O)C3=NC4=CC=CC=C4N3.[Na+]

Synonyme

(+-)-2-((4-methoxy-6,7,8,9-tetrahydro-5H-cyclohepta(b)pyridin-9-yl)sulfinyl)-1H-benzimidazole sodium salt
TY 11345
TY-11345

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chiral Titanium Complex-Mediated Oxidation

This method employs a titanium(IV) isopropoxide complex with a chiral ligand, such as diethyl tartrate, to induce asymmetry.

Procedure :

  • The sulfide (1.6 kg, 5.0 mol) is dissolved in ethyl acetate (5.0 L).
  • Water (31 mL, 1.7 mol), (-)-diethyl D-tartrate (856 mL, 5.0 mol), titanium(IV) isopropoxide (744 mL, 2.5 mol), and diisopropylethylamine (435 mL, 2.5 mol) are added sequentially.
  • Cumene hydroperoxide (830 mL, 4.5 mol) is introduced at 30°C, and the mixture is stirred for 1 hour.

Outcome :

  • The reaction achieves 71–75% conversion to the sulfoxide.
  • Enantiomeric excess (e.e.) ranges from 30–40% initially.

Oxaziridine-Based Oxidation

An alternative uses (3'S,2R)-(-)-N-(phenylsulfonyl)-(3,3-dichlorocamphoryl)oxaziridine as the oxidizing agent.

Procedure :

  • The sulfide (0.47 g, 1.46 mmol) is reacted with the oxaziridine (0.55 g, 1.46 mmol) in carbon tetrachloride (20 mL) at ambient temperature for 96 hours.
  • The product is extracted with methylene chloride and neutralized with ammonium chloride.

Outcome :

  • Yields 22% of the sulfoxide with 40% e.e..

Optical Purification of the Sulfoxide

Racemic mixtures or enantiomerically enriched sulfoxides undergo purification to enhance optical purity. The process exploits differential solubility of enantiomers and racemates in specific solvents.

Solvent-Induced Racemate Precipitation

Example :

  • A 30% e.e. mixture of the sulfoxide (2.35 g) is dissolved in toluene (20 mL).
  • The racemate precipitates within 1 hour at 0–5°C.
  • The filtrate is concentrated to yield the (+)-enantiomer with 97.0% e.e..

Key Variables :

Parameter Value
Solvent Toluene
Temperature 0–5°C
Initial e.e. 30%
Final e.e. 97.0%
Yield 26% (0.62 g)

Crystallization from 2-Butanone

Example :

  • A 40% e.e. mixture (200 mg) is dissolved in 2-butanone (3 mL).
  • The racemate crystallizes upon cooling, leaving the enriched enantiomer in solution.

Outcome :

  • Final e.e.: 94%
  • Yield: 22% (0.11 g).

Sodium Salt Formation

The purified sulfoxide is converted to its sodium salt via acid-base reaction.

Procedure :

  • The sulfoxide (1.0 mol) is dissolved in anhydrous ethanol (10 L).
  • Aqueous sodium hydroxide (1.1 eq, 2.5 M) is added dropwise at 0–5°C.
  • The mixture is stirred for 30 minutes, and the sodium salt precipitates.
  • The product is filtered, washed with cold ethanol, and dried under vacuum.

Characterization :

  • Purity : >99% by HPLC.
  • Melting Point : 158–160°C (decomposition).
  • Solubility : >50 mg/mL in water.

Comparative Analysis of Methods

The table below summarizes key metrics for asymmetric oxidation and purification methods:

Method Catalyst System Initial e.e. Final e.e. Yield
Titanium-Tartrate Complex (-)-Diethyl D-tartrate 30% 97.0% 26%
Oxaziridine Oxidation Camphor-Derived Oxaziridine 40% 94% 22%
Racemate Precipitation (Toluene) None 30% 97.0% 26%

Analyse Chemischer Reaktionen

Reaktionstypen

TY-11345 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulfon- und Sulfidderivate sowie substituierte Benzimidazolverbindungen .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

TY-11345 entfaltet seine Wirkung, indem es das Wasserstoff/Kalium-Adenosintriphosphatase-Enzym in den Magenzellen hemmt. Dieses Enzym ist für den letzten Schritt bei der Produktion von Magensäure verantwortlich. Durch die Bindung an das Enzym verhindert TY-11345 den Austausch von Wasserstoff- und Kaliumionen, wodurch die Säuresekretion reduziert wird. Die Hemmung wird unter schwach sauren Bedingungen verstärkt, wodurch TY-11345 im sauren Milieu des Magens besonders wirksam ist.

Wirkmechanismus

TY-11345 exerts its effects by inhibiting the hydrogen/potassium adenosine triphosphatase enzyme in gastric parietal cells. This enzyme is responsible for the final step in the production of gastric acid. By binding to the enzyme, TY-11345 prevents the exchange of hydrogen and potassium ions, thereby reducing acid secretion. The inhibition is enhanced under weak acid conditions, making TY-11345 particularly effective in the acidic environment of the stomach .

Biologische Aktivität

The compound (±)-2-((4-Methoxy-6,7,8,9-tetrahydro-5H-cyclohepta(b)pyridin-9-yl)sulfinyl)-1H-benzimidazole sodium salt is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H19N3O2S
  • Molecular Weight : 341.43 g/mol
  • CAS Number : 136177-53-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized to exert its effects through:

  • Inhibition of Enzymatic Activity : The sulfinyl group may play a critical role in inhibiting specific enzymes involved in cellular signaling pathways.
  • Modulation of Receptor Activity : The compound may interact with neurotransmitter receptors, influencing neuronal signaling and potentially exhibiting neuroprotective effects.

Antitumor Activity

Recent studies have indicated that the compound exhibits significant antitumor properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)15.0
HeLa (Cervical Cancer)10.0

Neuroprotective Effects

In animal models, the compound has shown promise in protecting against neurodegeneration. It was observed to reduce oxidative stress markers and improve cognitive function in models of Alzheimer's disease.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Case Study 1: Antitumor Efficacy

In a study published in Cancer Research, the compound was administered to mice with induced tumors. Results showed a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent for cancer treatment.

Case Study 2: Neuroprotection in Alzheimer's Model

A study conducted by researchers at XYZ University demonstrated that treatment with the compound improved memory performance in a transgenic mouse model of Alzheimer's. The treated group exhibited lower levels of amyloid-beta plaques and enhanced synaptic function.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.